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Compound of Interest

Compound Name: Losartan azide

Cat. No.: B10830609 Get Quote

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Losartan Azide, a process-

related impurity identified during the synthesis of Losartan, an angiotensin II receptor blocker.

The presence of such impurities is a critical concern in pharmaceutical manufacturing due to

potential risks to patient safety.[1] This guide covers the formation, analytical characterization,

and toxicological significance of this specific azide compound.

Introduction and Physicochemical Properties
Losartan Azide, with the molecular formula C₂₂H₂₂ClN₉, is an organic azide impurity that can

form during the manufacturing process of Losartan.[2][3][4] Its formation is primarily linked to

the synthesis of the tetrazole ring, a key structural moiety in sartan-class drugs, which often

utilizes sodium azide as a reagent.[1][5][6] The presence of azide impurities like Losartan
Azide is considered unacceptable in medicinal products due to their potential mutagenicity.[6]

[7][8] Regulatory bodies, including the European Directorate for the Quality of Medicines &

HealthCare (EDQM), have highlighted the need to control this impurity to levels at or below the

Threshold of Toxicological Concern (TTC).[9]

The IUPAC name for this compound is 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-

yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[2]

Table 1: Physicochemical Properties of Losartan Azide
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Property Value Reference

Molecular Formula C₂₂H₂₂ClN₉ [2][3]

Molecular Weight 447.9 g/mol [2]

IUPAC Name

5-(4'-((5-(azidomethyl)-2-butyl-

4-chloro-1H-imidazol-1-

yl)methyl)-[1,1'-biphenyl]-2-

yl)-1H-tetrazole

[2]

CAS Number 727718-93-6 [2][3]

Common Synonyms AZLS, Losartan Azido Impurity [4][6]

Synthesis and Formation Pathway
The formation of Losartan Azide is a critical issue in specific synthetic routes for Losartan

potassium. Route 2, a common industrial method, is particularly susceptible to the generation

of this impurity.[4] This pathway involves the reaction of a cyano-alcohol intermediate with

sodium azide and triethylamine hydrochloride to form the tetrazole ring.[4][10] The azido

impurity arises from a side reaction where the azide nucleophilically attacks a reactive site on

the molecule, such as a hydroxymethyl group that has been converted into a better leaving

group, or a halogen-substituted precursor.[4][11]

The diagram below illustrates a generalized pathway for the formation of Losartan Azide
during the synthesis of Losartan.
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Click to download full resolution via product page

Fig. 1: Generalized formation pathway of Losartan Azide.

Recent process improvements aim to minimize the formation of this impurity by using specific

catalysts to decompose residual azides after the primary reaction is complete.[4]

Analytical Characterization and Experimental
Protocols
Due to the potential health risks, highly sensitive and robust analytical methods are required to

detect and quantify Losartan Azide in drug substances.[6] Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose.[6][12]

3.1 Experimental Protocol: LC-MS/MS Quantification of Azido Impurities

This protocol is a representative method based on established procedures for detecting azido

impurities in Losartan potassium active pharmaceutical ingredients (APIs).[6]

Objective: To quantify the level of Losartan Azide (AZLS) and other related azido impurities in

a Losartan potassium API sample.

Instrumentation:

Ultra High-Performance Liquid Chromatography (UHPLC) system.[6]

Triple Quadrupole Mass Spectrometer.[6]

Materials:

Losartan potassium API sample

Reference standards for Losartan Azide (AZLS) and other relevant impurities

Methanol (HPLC Grade)

Formic Acid (LC-MS Grade)
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Ammonium Formate (LC-MS Grade)

Water (LC-MS Grade)

Diluent: Acetonitrile:Water (50:50, v/v)

0.45 μm nylon syringe filters

Procedure:

Standard Preparation: Prepare a stock solution of the Losartan Azide reference standard in

the diluent. Perform serial dilutions to create calibration standards at five concentration

levels. The Limit of Quantification (LOQ) is typically established around 0.667 ppm with

respect to the sample concentration.[6]

Sample Preparation:

Accurately weigh 7.5 mg of the Losartan potassium API into a 5 mL volumetric flask.[6]

Add 2.5 mL of diluent and sonicate until the sample is fully dissolved.

Make up the volume to 5 mL with the diluent to achieve a final concentration of 1.5 mg/mL.

[6]

Filter the solution through a 0.45 μm nylon syringe filter before injection.[6]

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Zorbax RR StableBond C18, 3.0 × 100 mm, 3.5

µm).[12]

Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in Water.

Mobile Phase B: 0.1% Formic Acid and 5mM Ammonium Formate in Methanol.

Gradient Program: A typical gradient might run from 60% B to 95% B over several minutes

to ensure separation from the main API peak and other impurities.[6]
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Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), positive mode.[12]

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Optimized precursor-to-product ion transitions must be established for

Losartan Azide. For example, monitor the transition for the specific m/z of the protonated

molecule to a characteristic fragment ion.

Data Analysis:

Construct a calibration curve using the linearity standards.

Quantify the amount of Losartan Azide in the sample by comparing its peak area to the

calibration curve.

Results are typically reported in parts per million (ppm) relative to the API concentration.

Table 2: LC-MS/MS Method Parameters Summary

Parameter Specification

Technique UHPLC-MS/MS[6]

Sample Conc. 1.5 mg/mL[6]

Column Type C18 Reverse-Phase[12]

Ionization ESI Positive[12]

Detection Multiple Reaction Monitoring (MRM)[6]

Typical LOQ ~0.67 ppm[6]

The workflow for this analytical procedure is visualized below.
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Fig. 2: Analytical workflow for Losartan Azide quantification.
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Toxicological Significance
Organic azido impurities are a significant concern because the azide functional group is a

structural alert for mutagenicity.[11] Losartan Azide has tested positive in a bacterial

mutagenicity (Ames) test, confirming its potential to cause DNA mutations.[4][9] While the

specific risk of cancer in humans from the low levels of these impurities found in medicines is

considered very low, their presence is unacceptable from a quality and safety standpoint.[6][7]

Long-term exposure to mutagenic compounds, even at low levels, has the potential to increase

the risk of cancer.[8] This necessitates strict control and monitoring in the final drug product.

Conclusion
Losartan Azide (C₂₂H₂₂ClN₉) is a critical process-related impurity in the synthesis of Losartan.

Its confirmed mutagenic potential underscores the importance of robust process controls and

highly sensitive analytical methods in pharmaceutical manufacturing. Understanding the

formation pathways is key to developing mitigation strategies, while validated LC-MS/MS

methods are essential for ensuring that the final API meets stringent regulatory requirements

for patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.tga.gov.au/safety/safety-monitoring-and-information/safety-alerts/azide-impurity-sartan-blood-pressure-medicines
https://www.tga.gov.au/safety/safety-monitoring-and-information/safety-alerts/azide-impurity-sartan-blood-pressure-medicines
https://www.lgcstandards.com/WS/en/Resources/Articles/TRC_Azido_impurity
https://www.edqm.eu/en/-/risk-of-the-presence-of-mutagenic-azido-impurities-in-losartan-active-substance
https://www.edqm.eu/en/-/risk-of-the-presence-of-mutagenic-azido-impurities-in-losartan-active-substance
https://patents.google.com/patent/CN110467604B/en
https://apibackend-dev.drreddys.com/sites/default/files/2025-07/Sartans-Azido-Impurties.pdf
https://pubmed.ncbi.nlm.nih.gov/38198883/
https://pubmed.ncbi.nlm.nih.gov/38198883/
https://pubmed.ncbi.nlm.nih.gov/38198883/
https://www.benchchem.com/product/b10830609#molecular-formula-of-losartan-azide-c22h22cln9
https://www.benchchem.com/product/b10830609#molecular-formula-of-losartan-azide-c22h22cln9
https://www.benchchem.com/product/b10830609#molecular-formula-of-losartan-azide-c22h22cln9
https://www.benchchem.com/product/b10830609#molecular-formula-of-losartan-azide-c22h22cln9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

